molecular formula C19H24N8 B12263705 4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine

4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine

Cat. No.: B12263705
M. Wt: 364.4 g/mol
InChI Key: JLYDGKFBRCMMLE-UHFFFAOYSA-N
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Description

4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine typically involves multi-step organic reactions. One common route involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures . This forms intermediates that are further reacted to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine is unique due to its specific structural features and the presence of the cyclopropyl group, which may enhance its binding affinity and selectivity for CDK2 compared to other similar compounds.

Properties

Molecular Formula

C19H24N8

Molecular Weight

364.4 g/mol

IUPAC Name

4-[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine

InChI

InChI=1S/C19H24N8/c1-2-20-19-22-6-5-17(23-19)25-9-11-26(12-10-25)18-16-13-15(14-3-4-14)24-27(16)8-7-21-18/h5-8,13-14H,2-4,9-12H2,1H3,(H,20,22,23)

InChI Key

JLYDGKFBRCMMLE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5

Origin of Product

United States

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